C-Reactive Protein (CRP) (201-206)

Neutrophil oxidative burst Innate immunity Inflammation resolution

CRP (201-206) (KPQLWP) is the validated hexapeptide for CD32-dependent signaling studies—the only CRP fragment that induces both L-selectin and IL-6R shedding. Unlike CRP (77-82), which lacks this activity, CRP (201-206) operates exclusively through CD32 (FcγRII), with activity fully abrogated by anti-CD32 mAb. This sequence-specific functionality makes it indispensable for dissecting neutrophil adhesion, monocyte MCP-1 induction, and macrophage tumoricidal activity without off-target FcγR engagement. Supplied lyophilized at ≥95% HPLC purity for reproducible results.

Molecular Formula C38H57N9O8
Molecular Weight 767.9 g/mol
Cat. No. B612699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Reactive Protein (CRP) (201-206)
Molecular FormulaC38H57N9O8
Molecular Weight767.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H57N9O8/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55)/t25-,27-,28-,29-,30-,31-/m0/s1
InChIKeyIAHFIGAVNLUVKI-PUEDFKRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-Reactive Protein (CRP) (201-206) Peptide Fragment for Inflammation and Cardiovascular Research: Procurement Technical Overview


C-Reactive Protein (CRP) (201-206), also designated CRP-III or by the sequence abbreviation KPQLWP (Lys-Pro-Gln-Leu-Trp-Pro), is a synthetic hexapeptide corresponding to amino acid residues 201–206 of the C-terminal region of human C-reactive protein [1]. This fragment is generated endogenously via proteolytic cleavage of native CRP by neutrophil membrane-associated serine proteases at sites of inflammation [2]. The compound is supplied as a lyophilized powder with reported HPLC purity typically ≥95%, and it serves as a defined molecular tool for dissecting CRP-mediated signaling pathways, particularly those involving Fcγ receptor interactions, neutrophil adhesion modulation, and inflammatory mediator production [3].

Why C-Reactive Protein (CRP) (201-206) Fragment Cannot Be Substituted with Other CRP-Derived Peptides or Full-Length CRP


CRP-derived peptide fragments exhibit pronounced sequence-dependent functional divergence that precludes generic substitution. While native pentameric CRP (pCRP) and monomeric CRP (mCRP) display distinct receptor engagement profiles and biological activities, individual synthetic peptides corresponding to different CRP domains demonstrate non-overlapping or even opposing functional signatures [1]. For instance, peptides 201–206 (CRP-III) and 77–82 (CRP-V) both inhibit neutrophil superoxide production, yet only 201–206 induces L-selectin shedding and IL-6 receptor shedding [2]. Furthermore, the 201–206 fragment operates exclusively through CD32 (FcγRII), whereas mCRP-mediated anti-apoptotic effects are CD16-dependent and are not recapitulated by 201–206 or other tested peptides [3]. Additionally, structurally adjacent peptides such as RS-83287 (derived from a different CRP site) lack the tumoricidal activity and MCP-1 induction capacity demonstrated by 201–206-containing constructs [4]. These qualitative and quantitative functional discrepancies make cross-substitution scientifically invalid for assays requiring specific modulation of CD32-dependent neutrophil adhesion, L-selectin shedding, or distinct inflammatory pathways.

C-Reactive Protein (CRP) (201-206) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


CRP (201-206) versus CRP (83-90) and CRP (77-82): Comparative Inhibition of Neutrophil Superoxide Production

CRP (201-206) (CRP-III) demonstrated significant inhibition of superoxide production from activated human neutrophils, with activity comparable to CRP (77-82) (CRP-V) but superior to CRP (83-90) (CRP-IV). All three peptides were tested at an identical concentration of 50 μM under the same experimental conditions [1].

Neutrophil oxidative burst Innate immunity Inflammation resolution

CRP (201-206) versus CRP (77-82): Functional Dichotomy in IL-6 Receptor and L-Selectin Shedding Induction

CRP (201-206) and CRP (174-185) both mimicked native CRP in promoting the shedding of membrane-bound IL-6 receptor (IL-6R) and L-selectin from human neutrophils, whereas CRP (77-82) exhibited no detectable activity in either assay [1][2]. For L-selectin shedding, the inhibitory effect of 201-206 on neutrophil attachment to LPS-activated human coronary artery endothelial cells was demonstrated at an apparent IC50 of 20–22 μg/mL for native CRP, though peptide 201-206 showed weaker potency than the parent protein [2].

IL-6 trans-signaling Neutrophil-endothelial adhesion Proteolytic shedding

CRP (201-206) versus Monomeric CRP (mCRP): Receptor Pathway Selectivity in Neutrophil Apoptosis Modulation

In a direct comparative study, monomeric CRP (mCRP) significantly delayed human neutrophil apoptosis, an effect markedly attenuated by an anti-CD16 antibody but not by an anti-CD32 antibody. In contrast, CRP peptides 77-82, 174-185, and 201-206 failed to affect neutrophil apoptosis at all [1]. Separately, the anti-adhesive actions of CRP (201-206) were shown to be CD32-dependent and CD16-independent, as anti-CD32 mAb (but not anti-CD16 or anti-CD64) effectively prevented its inhibitory effects on neutrophil adhesion [2].

Neutrophil apoptosis Fcγ receptor signaling CD16 vs CD32

CRP (201-206) Containing Construct RS-83277 versus RS-83287: Differential Monocyte/Macrophage Activation and MCP-1 Induction

RS-83277, a synthetic CRP peptide construct containing the 201-206 sequence, significantly enhanced human monocyte and alveolar macrophage tumoricidal activity at optimal doses of 250–500 μg/mL, whereas RS-83287 (derived from a different CRP site) had no effect at these doses [1]. Furthermore, RS-83277 (but not RS-83287) elicited time-dependent and dose-dependent production of monocyte chemoattractant activity in conditioned media from cultured human adherent monocytes, with activity specifically removed by immobilized anti-MCP-1 antibody [2].

Monocyte activation Tumoricidal activity Chemokine production

CRP (201-206) Alanine Scanning Mutagenesis: Identification of Residues Critical for CD32-Dependent Bioactivity

Systematic alanine substitution within CRP (201-206) revealed that replacement of Lys201, Gln203, or Trp205 with alanine resulted in complete loss of biological activity, including L-selectin shedding induction and inhibition of neutrophil adhesion. In contrast, peptides with Pro202, Leu204, or Pro206 substituted with alanine retained full biological activity [1].

Structure-activity relationship CD32 binding Peptide engineering

C-Reactive Protein (CRP) (201-206) Procurement-Relevant Research and Industrial Application Scenarios


Neutrophil-Endothelial Adhesion Assays in Cardiovascular Inflammation Models

CRP (201-206) is the validated molecular tool for inducing L-selectin shedding and inhibiting neutrophil adhesion to activated endothelial cells, as demonstrated in TNF-α-activated human coronary artery endothelial cell (HCAEC) models under nonstatic (flow) conditions [1]. Unlike CRP (77-82), which lacks this activity, 201-206 provides a defined, CD32-dependent signal for studying the earliest steps of neutrophil extravasation relevant to acute coronary syndrome and atherosclerosis [2].

CD32 (FcγRII) Receptor-Specific Signaling Pathway Dissection

With its activity fully abrogated by anti-CD32 monoclonal antibody but unaffected by anti-CD16 or anti-CD64 blockade, CRP (201-206) serves as a selective CD32 agonist for dissecting FcγRII-mediated signaling in neutrophils and monocytes [1]. This receptor specificity distinguishes it from mCRP (which signals via CD16) and native pentameric CRP, enabling pathway-specific pharmacological studies and receptor binding assays without confounding off-target FcγR engagement [2].

IL-6 Trans-Signaling and Proteolytic Shedding Mechanism Studies

CRP (201-206) recapitulates native CRP's ability to induce proteolytic shedding of membrane-bound IL-6 receptor (IL-6R) from human neutrophils, a mechanism central to IL-6 trans-signaling and the transition from acute to chronic inflammation [1]. Given that CRP (77-82) fails to induce IL-6R shedding, the 201-206 peptide is the appropriate fragment for studying CRP-dependent regulation of soluble IL-6R generation and downstream gp130-mediated signaling cascades [2].

Monocyte/Macrophage MCP-1 Production and Tumoricidal Activity Assays

Constructs containing the 201-206 sequence (e.g., RS-83277) have been shown to elicit dose-dependent production of monocyte chemoattractant protein-1 (MCP-1) from adherent human monocytes and to enhance macrophage-mediated tumoricidal activity at concentrations of 250–500 μg/mL [1][2]. For researchers investigating CRP-derived peptides as biological response modifiers or studying monocyte recruitment mechanisms, CRP (201-206) or its containing constructs provide sequence-specific activity not observed with alternative CRP fragments such as RS-83287 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C-Reactive Protein (CRP) (201-206)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.